molecular formula C14H10F2O3 B6400030 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1262006-19-8

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6400030
CAS RN: 1262006-19-8
M. Wt: 264.22 g/mol
InChI Key: AHNHJEYYAUOLAU-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% (3-MFB-95) is an organic compound that has recently become of interest in the scientific community due to its potential applications in organic synthesis and drug research. It is a white crystalline powder that is both water-soluble and volatile. 3-MFB-95 is a derivative of the molecule benzoic acid and has a molecular formula of C10H8F2O3. This compound has been studied for its potential applications in drug design, organic synthesis, and biochemistry.

Scientific Research Applications

3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is of interest to the scientific community due to its potential applications in drug design, organic synthesis, and biochemistry. It has been studied for its ability to act as a building block for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% has been used as a starting material for the synthesis of other compounds, such as 2-methoxy-4-fluorobenzoic acid and 2,3-difluorobenzoic acid.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in fatty acid metabolism. Additionally, it is thought to act as an antioxidant, which has the potential to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of certain enzymes, such as those involved in fatty acid metabolism. Additionally, it is believed to act as an antioxidant, which has the potential to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to act as a starting material for the synthesis of other compounds. Additionally, it is water-soluble and volatile, which makes it easy to work with. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable, and it can react with other compounds in the presence of heat or light.

Future Directions

The potential applications of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% are still being explored. Some future directions for research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential uses in drug design and organic synthesis. Additionally, more research could be done to explore its potential as an antioxidant and its ability to act as a building block for the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95% is done through a series of steps. First, a solution of 2,3-difluorobenzaldehyde is made by reacting 3-methoxyphenol with hydrofluoric acid in the presence of a base. This solution is then treated with sodium hydroxide to form the intermediate, 2,3-difluorobenzyl alcohol. The alcohol is then oxidized with potassium permanganate to form the final product, 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-(2,3-difluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-6-8(5-9(7-10)14(17)18)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHJEYYAUOLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689666
Record name 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-19-8
Record name 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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